molecular formula C20H31N3O2 B2425018 4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-28-2

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2425018
CAS No.: 2034459-28-2
M. Wt: 345.487
InChI Key: NSSYMTNLFJFPSP-UHFFFAOYSA-N
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Description

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a dimethylcarboxamide group and a benzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzamido and piperidine groups.

    Reduction: Reduced forms of the amide and piperidine groups.

    Substitution: Substituted derivatives at the nitrogen atoms.

Scientific Research Applications

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(tert-butyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a benzamido group and a dimethylcarboxamide group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[[(4-tert-butylbenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)17-8-6-16(7-9-17)18(24)21-14-15-10-12-23(13-11-15)19(25)22(4)5/h6-9,15H,10-14H2,1-5H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSYMTNLFJFPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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